N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core substituted with a 3,5-difluorophenyl group and two methoxy groups at positions 6 and 7. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .
Biochemical Pathways
The biochemical pathways affected by N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine are currently unknown. Compounds with similar structures have been shown to affect various biochemical pathways, such as the notch signaling pathway and the Dimroth rearrangement in the synthesis of condensed pyrimidines .
Pharmacokinetics
A compound with a similar structure demonstrated robust pharmacokinetics and 70% oral bioavailability in mice .
Result of Action
Compounds with similar structures have been shown to have antiviral properties and to induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Preparation Methods
The synthesis of N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Synthesis of 3,5-difluoroaniline: This can be achieved by fluorinating 1,3,5-trichlorobenzene followed by amination with aqueous or anhydrous ammonia.
Formation of the quinazoline core: The quinazoline core can be synthesized through a series of condensation reactions involving appropriate precursors.
Substitution reactions: The 3,5-difluoroaniline is then reacted with the quinazoline core under specific conditions to introduce the 3,5-difluorophenyl group.
Chemical Reactions Analysis
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one: This compound also contains difluorophenyl and dimethoxyphenyl groups but differs in its core structure.
1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Similar to the previous compound, it has a different core structure and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c1-22-14-6-12-13(7-15(14)23-2)19-8-20-16(12)21-11-4-9(17)3-10(18)5-11/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJJNVYRYFTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.